Cyclopropyl phenyl ketone (CAS 3481-02-5) is a highly strained, bifunctional building block that combines the electronic properties of an aromatic ketone with the latent reactivity of a cyclopropane ring. In procurement and synthetic design, it is primarily selected as a specialized precursor for ring-opening reactions, [3+2] cycloadditions, and photochemically driven radical generation[1]. Unlike unstrained alkyl phenyl ketones, the conjugation of the carbonyl group with the Walsh orbitals of the cyclopropyl ring activates the C-C bond, enabling unique transition-metal-catalyzed oxidative additions and acid-promoted hydroarylations that are inaccessible to standard aromatic ketones [2].
Wittig reagent
Provides cyclopropyl transfer to alkenes in DMSO
Biocatalytic substrate
Enantioselective reduction to chiral cyclopropyl carbinol
Photochemical cascade
Enables isoquinoline scaffold construction under visible light
Substituting cyclopropyl phenyl ketone with acyclic analogs like isopropyl phenyl ketone or unstrained aromatic ketones like acetophenone fundamentally alters the available reaction pathways. Unstrained comparators cannot undergo C-C bond oxidative addition to nickel or palladium catalysts, entirely preventing their use in strain-release cycloadditions [1]. Furthermore, while cyclopropyl methyl ketone shares the strained ring, the absence of the phenyl group significantly alters the UV absorption profile and triplet-state energy, rendering it unsuitable for specific photo-induced diradical formations and altering the kinetic profile of acid-catalyzed ring openings [2].
Cyclopropyl Phenyl Ketone
Aryl conjugation enables [3+2] cycloaddition and reductive cleavage pathways
Alkyl cyclopropyl ketones
Lack phenyl stabilization; key reaction outcomes may not transfer
Parent phenyl compound
Baseline electronic and steric profile for SAR and reactivity studies
4-Fluorophenyl analog
Fluorine substitution shifts bioactivity and conformation; not a direct replacement
Cyclopropyl phenyl ketone is uniquely capable of undergoing rapid C-C bond oxidative addition to Ni(0) complexes at room temperature, forming a stable six-membered oxa-nickelacycle intermediate [1]. This strain-driven activation enables [3+2] cycloadditions with enones and alkynes to form highly substituted cyclopentanes. In contrast, unstrained analogs like acetophenone or isopropyl phenyl ketone lack the requisite ring strain and exhibit 0% oxidative addition under identical conditions, failing to initiate the catalytic cycle [1].
| Evidence Dimension | C-C Bond Oxidative Addition to Ni(0) |
| Target Compound Data | Rapid formation of oxa-nickelacycle at room temperature |
| Comparator Or Baseline | Acetophenone / Isopropyl phenyl ketone (0% C-C oxidative addition) |
| Quantified Difference | Absolute qualitative divergence in reaction pathway (cycloaddition vs. no reaction) |
| Conditions | Ni(0) catalyst, IPr ligand, room temperature |
Essential for buyers synthesizing complex cyclopentane frameworks via transition-metal catalysis, where ring strain is strictly required to drive the oxidative addition.
While ring-opening hydroarylation is typically restricted to donor-acceptor cyclopropanes, cyclopropyl phenyl ketone successfully undergoes this transformation as a monosubstituted cyclopropane[1]. When reacted with 1,3,5-trimethoxybenzene in hexafluoroisopropanol (HFIP) with a triflic acid (TfOH) catalyst, it achieves near-quantitative conversion and a 67% isolated yield of the linear γ-arylated ketone [1]. Acyclic comparators like isopropyl phenyl ketone cannot undergo this ring-opening, and aliphatic cyclopropyl ketones exhibit different kinetic profiles and product distributions[1].
| Evidence Dimension | Yield of γ-arylated ketone via ring-opening |
| Target Compound Data | Near-quantitative conversion (67% isolated yield) |
| Comparator Or Baseline | Acyclic alkyl phenyl ketones (0% ring-opening hydroarylation) |
| Quantified Difference | Enables exclusive access to linear γ-arylated architectures |
| Conditions | 10 mol% TfOH in HFIP solvent, 1,3,5-trimethoxybenzene nucleophile |
Provides a direct, atom-economical route to γ-arylated ketones that is mechanistically impossible with acyclic ketone analogs.
Cyclopropyl phenyl ketone is a highly efficient precursor for photochemical [2σ + 2π] cycloadditions due to its rapid triplet-state ring fission [1]. Upon direct irradiation, it undergoes homolytic C-C bond cleavage with a rate constant of 3.0 × 10^10 s^-1 and a quantum yield of 0.94 [1]. In contrast, the baseline aromatic ketone, acetophenone, acts merely as a triplet sensitizer (energy transfer efficiency ~1.0) and does not undergo structural fission [1]. This makes the cyclopropyl derivative uniquely suited for generating 1,3-diradicals to construct bicyclic systems[2].
| Evidence Dimension | Triplet ring fission rate and quantum yield |
| Target Compound Data | kr = 3.0 × 10^10 s^-1 (Quantum yield = 0.94) |
| Comparator Or Baseline | Acetophenone (kr = 0 s^-1 for ring fission; acts only as sensitizer) |
| Quantified Difference | Orders of magnitude difference in homolytic cleavage capability |
| Conditions | Direct UV irradiation or photocatalytic conditions |
Critical for photochemists utilizing strain-release photochemistry to construct complex bicyclic or cyclopentyl systems.
In multi-step syntheses, the cyclopropyl ring must often survive the reduction of the adjacent carbonyl. Under mild organocatalytic metal-free reduction conditions using triethylsilane and a 2,4,6-tri-tert-butylpyrimidinium Lewis acid catalyst, cyclopropyl phenyl ketone is selectively reduced to its partially reduced silyl ether in 78–96% yield[1]. This performance parallels the reduction of unstrained acetophenone, demonstrating that the strained cyclopropyl moiety does not undergo premature ring-opening or degradation under these specific silane reduction conditions [1].
| Evidence Dimension | Yield of partially reduced silyl ether |
| Target Compound Data | 78–96% yield (intact cyclopropyl ring) |
| Comparator Or Baseline | Acetophenone (comparable high yield of reduced product) |
| Quantified Difference | Demonstrates equivalent chemoselectivity to unstrained baselines |
| Conditions | Triethylsilane (3 equiv), 5 mol% organocatalyst in DCE at 50 °C |
Assures process chemists that the ketone can be selectively protected or reduced without destroying the valuable, strain-sensitive cyclopropyl moiety.
Utilizing its ability to form oxa-nickelacycles, this compound is the ideal starting material for [3+2] cycloadditions with alkynes and enones in pharmaceutical discovery[1].
Selected over acyclic ketones for acid-catalyzed ring-opening hydroarylation in HFIP, enabling the rapid construction of extended aromatic scaffolds[2].
Deployed in photochemical reactors to generate reactive 1,3-diradicals for[2σ + 2π] cycloadditions, accessing bicyclo[3.1.1]heptanes and other complex bioisosteres [3].
Chosen when a synthetic route requires the downstream preservation of a cyclopropyl group during the organocatalytic reduction of the benzylic ketone [4].